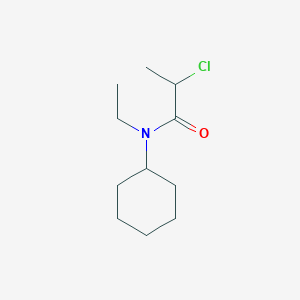
2-chloro-N-cyclohexyl-N-ethylpropanamide
説明
2-chloro-N-cyclohexyl-N-ethylpropanamide, also known as CXE, is a chemical compound that has been widely studied for its potential applications in scientific research. CXE is a derivative of cyclohexylamine, which is a common building block in the synthesis of many pharmaceuticals and other organic compounds. In
科学的研究の応用
2-chloro-N-cyclohexyl-N-ethylpropanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. One of the primary uses of 2-chloro-N-cyclohexyl-N-ethylpropanamide is as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor, which is a critical component of the central nervous system. 2-chloro-N-cyclohexyl-N-ethylpropanamide has been shown to selectively block the activity of the NMDA receptor, which has led to its use in studies of synaptic plasticity, learning, and memory.
作用機序
The mechanism of action of 2-chloro-N-cyclohexyl-N-ethylpropanamide involves its selective binding to the NMDA receptor. 2-chloro-N-cyclohexyl-N-ethylpropanamide binds to a specific site on the receptor, known as the glycine site, which is distinct from the glutamate binding site. By binding to the glycine site, 2-chloro-N-cyclohexyl-N-ethylpropanamide prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. This results in a decrease in NMDA receptor activity, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-cyclohexyl-N-ethylpropanamide are complex and depend on a variety of factors, including the dose, duration of exposure, and the specific experimental conditions. In general, 2-chloro-N-cyclohexyl-N-ethylpropanamide has been shown to decrease NMDA receptor activity, which can lead to a variety of effects on neuronal function, including changes in synaptic plasticity, learning, and memory. 2-chloro-N-cyclohexyl-N-ethylpropanamide has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
実験室実験の利点と制限
One of the primary advantages of 2-chloro-N-cyclohexyl-N-ethylpropanamide for lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade on neuronal function, without the confounding effects of other neurotransmitter systems. However, there are also limitations to the use of 2-chloro-N-cyclohexyl-N-ethylpropanamide in lab experiments, including its potential toxicity and the need for careful dosing and experimental design.
将来の方向性
There are many potential future directions for research on 2-chloro-N-cyclohexyl-N-ethylpropanamide and its applications in scientific research. One area of interest is the development of more selective and potent NMDA receptor antagonists, which could be used to study the specific effects of NMDA receptor blockade on neuronal function. Another area of interest is the use of 2-chloro-N-cyclohexyl-N-ethylpropanamide as a tool to study the role of the NMDA receptor in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Finally, there is also potential for the development of new therapeutic agents based on the structure of 2-chloro-N-cyclohexyl-N-ethylpropanamide, which could have applications in the treatment of a variety of diseases and disorders.
特性
IUPAC Name |
2-chloro-N-cyclohexyl-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNDGFTVHZWUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexyl-N-ethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



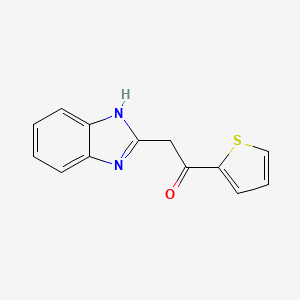
![[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B3386393.png)
![2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3386400.png)
![5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid](/img/structure/B3386405.png)
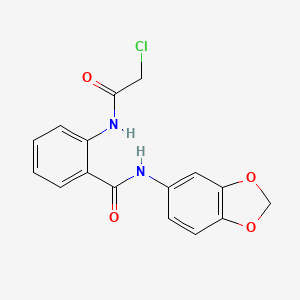
![2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3386427.png)
![2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3386441.png)
![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B3386446.png)
![2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B3386462.png)

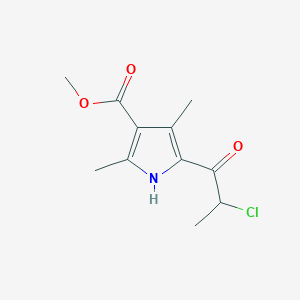
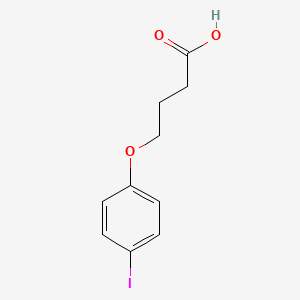
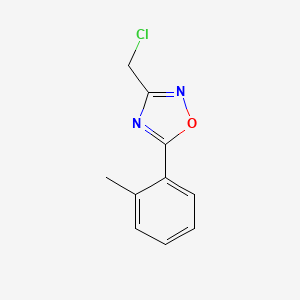
![4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B3386483.png)